(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form the desired product.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the amino acid moiety.
α-Trifluoromethylstyrene: This compound contains a trifluoromethyl group attached to a styrene moiety.
Uniqueness
(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is unique due to its combination of a chiral center, an amino acid backbone, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
AAARRPPCGAEICC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
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